![molecular formula C20H32N4O2 B5635778 3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5635778.png)
3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
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Overview
Description
Morpholine derivatives and cyclopentapyrimidines are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. These compounds have garnered interest for their unique chemical structure, which allows for diverse chemical reactions and the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step chemical reactions, starting from basic building blocks like cyclopentanone oxime and proceeding through steps like rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016). For cyclopentapyrimidines, a method involving the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine has been developed to synthesize 4-amino-substituted derivatives (Kuznetsov et al., 2007).
Molecular Structure Analysis
The structural analysis of these compounds often utilizes techniques such as NMR and IR spectroscopy, enabling the confirmation of their chemical structures and the study of their molecular stability and conformation. The presence of the morpholine ring and cyclopentapyrimidine core significantly influences the electronic polarization and molecular geometry, contributing to their biological activity and chemical reactivity.
Chemical Reactions and Properties
Morpholine derivatives and cyclopentapyrimidines undergo various chemical reactions, including cyclisation, hydroamination, and the formation of hydrogen-bonded sheet structures in different states (neutral, anionic, and hydrated forms). These reactions are crucial for the synthesis of compounds with desired biological activities and for understanding their interaction mechanisms (Orozco et al., 2008).
properties
IUPAC Name |
3-[(3R,4S)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-15-21-18-6-2-5-17(18)20(22-15)24-8-7-19(16(14-24)4-3-11-25)23-9-12-26-13-10-23/h16,19,25H,2-14H2,1H3/t16-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBISDARQISCER-APWZRJJASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(C(C3)CCCO)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC[C@@H]([C@@H](C3)CCCO)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol |
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